molecular formula C8H6N4 B4360338 1-CYANO-2-(1-METHYL-1H-PYRAZOL-3-YL)VINYL CYANIDE

1-CYANO-2-(1-METHYL-1H-PYRAZOL-3-YL)VINYL CYANIDE

Cat. No.: B4360338
M. Wt: 158.16 g/mol
InChI Key: CLDQMWDBTRKZPY-UHFFFAOYSA-N
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Description

1-CYANO-2-(1-METHYL-1H-PYRAZOL-3-YL)VINYL CYANIDE is a chemical compound that features a pyrazole ring substituted with a methylene group and two nitrile groups. Pyrazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYANO-2-(1-METHYL-1H-PYRAZOL-3-YL)VINYL CYANIDE typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

1-CYANO-2-(1-METHYL-1H-PYRAZOL-3-YL)VINYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-CYANO-2-(1-METHYL-1H-PYRAZOL-3-YL)VINYL CYANIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-CYANO-2-(1-METHYL-1H-PYRAZOL-3-YL)VINYL CYANIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitrile groups may play a role in binding to active sites, while the pyrazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazol-3-ylamine
  • 3-(1-methyl-1H-pyrazol-3-yl)aniline
  • (1-methyl-1H-pyrazol-3-yl)methylamine

Uniqueness

1-CYANO-2-(1-METHYL-1H-PYRAZOL-3-YL)VINYL CYANIDE is unique due to the presence of both the pyrazole ring and the methylene malononitrile moiety. This combination imparts distinct chemical reactivity and potential biological activities compared to other pyrazole derivatives .

Properties

IUPAC Name

2-[(1-methylpyrazol-3-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-12-3-2-8(11-12)4-7(5-9)6-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDQMWDBTRKZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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